Cas no 1534734-55-8 (2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-amine)

2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-amine
- EN300-1243371
- AKOS018882748
- 2.2-dimethyl-3-(1.3-thiazol-2-yl)propan-1-amine
- 1534734-55-8
-
- インチ: 1S/C8H14N2S/c1-8(2,6-9)5-7-10-3-4-11-7/h3-4H,5-6,9H2,1-2H3
- InChIKey: WEVNFKORZJZRRC-UHFFFAOYSA-N
- ほほえんだ: S1C=CN=C1CC(C)(C)CN
計算された属性
- せいみつぶんしりょう: 170.08776963g/mol
- どういたいしつりょう: 170.08776963g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 67.2Ų
2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1243371-0.05g |
2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-amine |
1534734-55-8 | 0.05g |
$1140.0 | 2023-05-27 | ||
Enamine | EN300-1243371-5.0g |
2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-amine |
1534734-55-8 | 5g |
$3935.0 | 2023-05-27 | ||
Enamine | EN300-1243371-1000mg |
2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-amine |
1534734-55-8 | 1000mg |
$986.0 | 2023-10-02 | ||
Enamine | EN300-1243371-0.1g |
2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-amine |
1534734-55-8 | 0.1g |
$1195.0 | 2023-05-27 | ||
Enamine | EN300-1243371-10.0g |
2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-amine |
1534734-55-8 | 10g |
$5837.0 | 2023-05-27 | ||
Enamine | EN300-1243371-0.5g |
2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-amine |
1534734-55-8 | 0.5g |
$1302.0 | 2023-05-27 | ||
Enamine | EN300-1243371-2500mg |
2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-amine |
1534734-55-8 | 2500mg |
$1931.0 | 2023-10-02 | ||
Enamine | EN300-1243371-5000mg |
2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-amine |
1534734-55-8 | 5000mg |
$2858.0 | 2023-10-02 | ||
Enamine | EN300-1243371-10000mg |
2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-amine |
1534734-55-8 | 10000mg |
$4236.0 | 2023-10-02 | ||
Enamine | EN300-1243371-0.25g |
2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-amine |
1534734-55-8 | 0.25g |
$1249.0 | 2023-05-27 |
2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-amine 関連文献
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-amineに関する追加情報
Introduction to 2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-amine (CAS No. 1534734-55-8)
2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-amine, with the CAS number 1534734-55-8, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of amines and features a unique structural motif that includes a thiazole ring and a substituted propyl chain. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-amine is characterized by its central thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The presence of the thiazole ring contributes to the compound's stability and reactivity. Additionally, the dimethyl substitution on the propyl chain enhances its lipophilicity, which can influence its bioavailability and cellular uptake. These structural features collectively contribute to the compound's potential therapeutic properties.
In recent years, 2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-amine has been extensively studied for its pharmacological activities. One of the key areas of interest is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, research has shown that this compound exhibits potent inhibitory activity against certain kinases, which are enzymes that play crucial roles in cell signaling and regulation. This property makes it a promising candidate for the development of targeted therapies for conditions such as cancer and inflammatory diseases.
Beyond its enzymatic inhibition properties, 2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-amine has also been investigated for its potential as an antioxidant. Oxidative stress is a common factor in many chronic diseases, including neurodegenerative disorders and cardiovascular diseases. Studies have demonstrated that this compound can effectively scavenge reactive oxygen species (ROS), thereby reducing oxidative damage to cells and tissues. This antioxidant activity further enhances its therapeutic potential in a wide range of medical applications.
The pharmacokinetic profile of 2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-amine has also been evaluated in preclinical studies. These studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high lipophilicity allows for efficient absorption through biological membranes, while its metabolic stability ensures prolonged systemic exposure. These characteristics are essential for developing effective drug formulations with optimal dosing regimens.
Clinical trials are currently underway to further assess the safety and efficacy of 2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-amine. Early results from phase I trials have indicated that the compound is well-tolerated by patients at various dose levels. These findings provide a strong foundation for advancing the compound into later-stage clinical trials to evaluate its therapeutic benefits in specific disease indications.
In addition to its therapeutic applications, 2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-amine has also found utility as a research tool in academic and industrial laboratories. Its unique chemical structure and biological activities make it an ideal candidate for probing specific molecular pathways and mechanisms involved in disease processes. Researchers can use this compound to gain deeper insights into the underlying biology of various conditions and identify new targets for drug development.
The synthesis of 2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-amine involves several well-established chemical reactions. One common approach involves the reaction of 2-aminothiazole with an appropriate aldehyde or ketone followed by reductive amination to form the final product. This synthetic route is scalable and can be adapted to produce large quantities of the compound for both research and commercial purposes.
In conclusion, 2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-amine (CAS No. 1534734-55-8) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and multifaceted biological activities make it a valuable candidate for developing novel therapies for various diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical benefits.
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